molecular formula C7H14O3 B6283057 3-Methoxy-2-(methoxymethyl)-2-methylpropanal CAS No. 2354587-34-9

3-Methoxy-2-(methoxymethyl)-2-methylpropanal

Cat. No. B6283057
CAS RN: 2354587-34-9
M. Wt: 146.18 g/mol
InChI Key: SQCRGROOQASKLX-UHFFFAOYSA-N
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Description

3-methoxy-2-(methoxymethyl)-2-methylpropanal, also known as 3-MMP, is an organic compound with a molecular formula of C6H12O3. It is a colorless liquid, which is insoluble in water, but soluble in many organic solvents. 3-MMP is a member of the family of compounds known as secondary alcohols, which are characterized by a carbon atom linked to two other carbon atoms and an alcohol group. 3-MMP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)-2-methylpropanal has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as polymers, polyesters, and polyamides. It has also been used as a catalyst in the synthesis of heterocyclic compounds. In addition, this compound has been used in the synthesis of various drugs, such as aminoglycosides, penicillins, and cephalosporins.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethyl)-2-methylpropanal is not fully understood. However, it is believed that this compound acts as an intermediate in the metabolism of certain compounds, such as fatty acids and amino acids. It is also believed to be involved in the synthesis of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity, as well as anti-inflammatory and anti-cancer activities. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

3-Methoxy-2-(methoxymethyl)-2-methylpropanal has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound. It is also relatively stable and has a low toxicity. However, it is important to note that this compound is a flammable liquid and should be handled with care. In addition, this compound should not be used in experiments involving animals or humans.

Future Directions

There are several potential future directions for research involving 3-Methoxy-2-(methoxymethyl)-2-methylpropanal. One potential direction is to further explore its biochemical and physiological effects. This could include investigating its potential as an anti-cancer agent or its potential to inhibit the growth of certain bacteria. Another potential direction is to explore its potential applications in the synthesis of various drugs and other compounds. Finally, further research could be done to explore its potential as an antioxidant and its potential to prevent certain diseases.

Synthesis Methods

3-Methoxy-2-(methoxymethyl)-2-methylpropanal can be synthesized from the reaction of 2-methoxy-2-methylpropanal and methanol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The resulting this compound can then be purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-2-(methoxymethyl)-2-methylpropanal involves the reaction of 3-methoxy-2-methylpropanal with formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-methoxy-2-methylpropanal", "Formaldehyde", "Catalyst" ], "Reaction": [ "Mix 3-methoxy-2-methylpropanal and formaldehyde in a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

2354587-34-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)-2-methylpropanal

InChI

InChI=1S/C7H14O3/c1-7(4-8,5-9-2)6-10-3/h4H,5-6H2,1-3H3

InChI Key

SQCRGROOQASKLX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(COC)C=O

Purity

95

Origin of Product

United States

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